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Compound of Interest

Compound Name: (Rac)-PAT-494

Cat. No.: B15570977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Rac)-PAT-494 is a potent, small molecule inhibitor of Autotaxin (ATX), a key enzyme in the

lysophosphatidic acid (LPA) signaling pathway. Dysregulation of the ATX-LPA axis is implicated

in a variety of pathological conditions, including cancer, fibrosis, and inflammation, making ATX

a compelling therapeutic target. This technical guide provides an in-depth overview of the

chemical structure and a detailed, plausible synthetic route for the racemic form of PAT-494,

compiled from analogous synthetic procedures. Experimental protocols for key reactions,

tabulated quantitative data, and visualizations of the synthetic pathway and the targeted

biological signaling cascade are presented to support researchers in the fields of medicinal

chemistry and drug development.

Chemical Structure and Properties
(Rac)-PAT-494, with the IUPAC name 6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-

imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione, is a heterocyclic compound containing a

pentacyclic core. The structure features a tryptoline moiety fused with a hydantoin ring. The

presence of a chiral center at the C11a position results in two enantiomers, with (Rac)-PAT-494
referring to the racemic mixture.
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Property Value Reference

CAS Number (Racemate) 1781233-72-4 [1]

Molecular Formula C₂₀H₁₆FN₃O₂ [1]

Molecular Weight 349.37 g/mol [1]

Appearance Solid (predicted)

Function Type II Autotaxin Inhibitor [1]

Synthesis of (Rac)-PAT-494
The synthesis of (Rac)-PAT-494 can be achieved through a multi-step sequence starting from

the readily available amino acid, L-tryptophan. The key steps involve the formation of a tricyclic

tryptoline intermediate via a Pictet-Spengler reaction, followed by N-alkylation and subsequent

cyclization to construct the hydantoin ring.

Synthetic Scheme
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Step 1: Pictet-Spengler Reaction

Step 2: N-Alkylation

Step 3: Hydantoin Formation

L-Tryptophan

Tryptoline-3-carboxylic acid

Formaldehyde, Acid

N-(4-fluorobenzyl)tryptoline-3-carboxylic acid

4-Fluorobenzyl bromide, Base

Amide Intermediate

Amine, Coupling Agent

(Rac)-PAT-494

Phosgene equivalent, Cyclization

Click to download full resolution via product page

Caption: Synthetic pathway for (Rac)-PAT-494.

Experimental Protocols
Step 1: Synthesis of (1S,3R)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (Tryptoline-3-

carboxylic acid)
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This procedure is adapted from established protocols for the Pictet-Spengler reaction of L-

tryptophan with formaldehyde.

Materials: L-Tryptophan, Formaldehyde (37% aqueous solution), Hydrochloric acid (HCl),

Sodium hydroxide (NaOH).

Procedure:

Suspend L-tryptophan in water.

Add aqueous formaldehyde solution to the suspension.

Acidify the mixture with concentrated HCl and heat under reflux for 4-6 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and neutralize with a solution of NaOH to

precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to yield the tryptoline-3-

carboxylic acid.

Step 2: Synthesis of (Rac)-1-(4-Fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid

This step involves the N-alkylation of the tryptoline intermediate.

Materials: Tryptoline-3-carboxylic acid, 4-Fluorobenzyl bromide, a suitable base (e.g.,

Potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., Dimethylformamide, DMF).

Procedure:

Dissolve the tryptoline-3-carboxylic acid in DMF.

Add K₂CO₃ to the solution and stir.

Add 4-fluorobenzyl bromide dropwise to the mixture at room temperature.

Heat the reaction mixture at 60-80°C for several hours until the starting material is

consumed (monitored by TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction to room temperature, pour into water, and extract with a suitable organic

solvent (e.g., Ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of (Rac)-PAT-494

The final step involves the formation of the hydantoin ring. This is a representative procedure

based on common methods for hydantoin synthesis.

Materials: (Rac)-1-(4-Fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, an

amine source (e.g., ammonium carbonate or a primary amine), a coupling agent (e.g., DCC,

EDC), and a phosgene equivalent (e.g., triphosgene, CDI).

Procedure:

Amide Formation: The carboxylic acid is first converted to an amide. To a solution of the N-

benzylated tryptoline carboxylic acid in a suitable solvent (e.g., Dichloromethane), add a

coupling agent and an amine source. Stir at room temperature until the reaction is

complete.

Cyclization: The resulting amide is then cyclized to form the hydantoin ring. The amide is

treated with a phosgene equivalent in the presence of a base (e.g., triethylamine) in an

anhydrous solvent. The reaction is typically stirred at room temperature or with gentle

heating.

Work-up and Purification: After completion of the reaction, the mixture is quenched,

extracted, and the organic layer is washed and dried. The final product, (Rac)-PAT-494, is

purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action
(Rac)-PAT-494 is a Type II inhibitor of Autotaxin (ATX). ATX is a secreted enzyme that

catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid

(LPA). LPA is a signaling lipid that binds to a family of G protein-coupled receptors (GPCRs),
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initiating a cascade of downstream cellular responses involved in cell proliferation, migration,

and survival.

Autotaxin Signaling Pathway and Inhibition

LPC
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Caption: Inhibition of the ATX-LPA signaling pathway by (Rac)-PAT-494.

Type II inhibitors like PAT-494 bind to a hydrophobic pocket adjacent to the active site of ATX,

thereby preventing the substrate (LPC) from accessing the catalytic site. This non-competitive

inhibition effectively reduces the production of LPA and mitigates its downstream pathological

effects.

Quantitative Biological Data
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While specific data for the racemate is not readily available in the public domain, studies on the

enantiomerically pure forms of similar compounds provide insight into the potency. For a

closely related (S)-enantiomer, the following inhibitory concentrations have been reported:

Assay Type IC₅₀ (nM)

Biochemical Assay 7.6

Functional Assay 24.6

Data for a closely related (S)-enantiomer.

Characterization
The structural confirmation and purity assessment of synthesized (Rac)-PAT-494 would be

conducted using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

would be used to confirm the chemical structure, including the presence of the fluorobenzyl

group, the tryptoline core, and the hydantoin ring. The integration of proton signals would

confirm the relative number of protons in different chemical environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to

determine the exact mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the

purity of the final compound and to separate the enantiomers if a chiral stationary phase is

used.

Conclusion
This technical guide provides a detailed overview of the structure and a plausible synthesis of

(Rac)-PAT-494, a potent Autotaxin inhibitor. The provided synthetic route, based on established

chemical transformations, offers a clear path for its laboratory-scale preparation. The

visualization of its mechanism of action within the ATX-LPA signaling pathway highlights its

therapeutic potential. This document serves as a valuable resource for researchers engaged in

the discovery and development of novel therapeutics targeting the ATX-LPA axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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